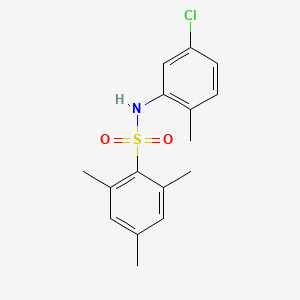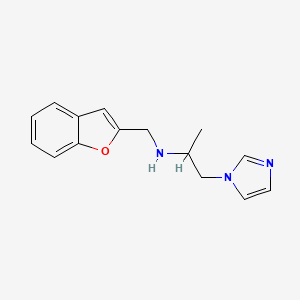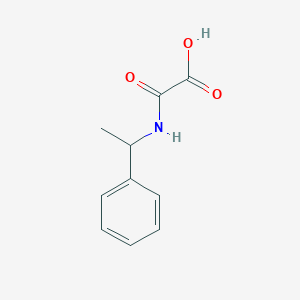
N-(3-methylpyridin-2-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylpyridin-2-yl)cyclopentanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-31020028 and has been extensively studied for its therapeutic properties.
Wissenschaftliche Forschungsanwendungen
N-(3-methylpyridin-2-yl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have a positive effect on cognitive function and memory in preclinical studies. Additionally, it has been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Wirkmechanismus
The mechanism of action of N-(3-methylpyridin-2-yl)cyclopentanecarboxamide involves the modulation of the activity of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in various physiological processes such as learning and memory. By modulating the activity of this receptor, N-(3-methylpyridin-2-yl)cyclopentanecarboxamide has been shown to have a positive effect on cognitive function and memory.
Biochemical and Physiological Effects:
N-(3-methylpyridin-2-yl)cyclopentanecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the brain, which is involved in various cognitive processes. Additionally, it has been shown to have a positive effect on the levels of various neurotransmitters such as dopamine and serotonin, which are involved in various physiological processes such as mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3-methylpyridin-2-yl)cyclopentanecarboxamide is its potential use in the treatment of various neurological disorders. Additionally, it has been shown to have a positive effect on cognitive function and memory, which makes it a potential candidate for the treatment of various cognitive disorders. However, one of the limitations of this compound is its potential toxicity and side effects, which need to be studied further.
Zukünftige Richtungen
There are various future directions for the study of N-(3-methylpyridin-2-yl)cyclopentanecarboxamide. One of the future directions is the study of its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further studies are needed to determine the optimal dosage and administration of this compound. Furthermore, the potential side effects and toxicity of this compound need to be studied further to determine its safety for human use.
Conclusion:
In conclusion, N-(3-methylpyridin-2-yl)cyclopentanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It has been extensively studied for its potential use in the treatment of various neurological disorders and for its positive effect on cognitive function and memory. However, further studies are needed to determine its safety and efficacy for human use.
Synthesemethoden
The synthesis method of N-(3-methylpyridin-2-yl)cyclopentanecarboxamide involves the reaction of 3-methylpyridine-2-carboxylic acid with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
N-(3-methylpyridin-2-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-5-4-8-13-11(9)14-12(15)10-6-2-3-7-10/h4-5,8,10H,2-3,6-7H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJBIMAMMZANDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylpyridin-2-yl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide](/img/structure/B7542132.png)
![N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7542136.png)


![N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine](/img/structure/B7542165.png)




![2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7542185.png)
![6-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-2-methylpyridine-3-carboxylic acid](/img/structure/B7542188.png)


![Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B7542211.png)